molecular formula C7H8F3NO B6305746 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide CAS No. 1877049-55-2

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B6305746
CAS No.: 1877049-55-2
M. Wt: 179.14 g/mol
InChI Key: PUVLSLQGUDQMSW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is an organic compound with the molecular formula C7H8F3NO. It is a derivative of bicyclo[1.1.1]pentane, a unique structure known for its high strain and rigidity. The trifluoromethyl group adds significant electron-withdrawing properties, making this compound of interest in various fields of research and industrial applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[1.1.1]pentane, which is functionalized with a trifluoromethyl group.

    Functionalization: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) under radical conditions.

    Amidation: The carboxylic acid derivative of the trifluoromethylated bicyclo[1.1.1]pentane is then converted to the carboxamide using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioisostere, replacing other functional groups in drug molecules to improve their properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is not fully understood. its effects are likely due to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbothioamide

Uniqueness

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is unique due to its combination of a highly strained bicyclo[1.1.1]pentane core and a trifluoromethyl group. This combination imparts unique electronic and steric properties, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO/c8-7(9,10)6-1-5(2-6,3-6)4(11)12/h1-3H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVLSLQGUDQMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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